A Technical Guide to Deca-2,4,6,8-tetraenal: Chemical Properties and Structure
A Technical Guide to Deca-2,4,6,8-tetraenal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, structure, reactivity, and biological significance of deca-2,4,6,8-tetraenal. The information is intended for professionals in research and development who require a detailed understanding of this polyunsaturated aldehyde.
Chemical Structure and Isomerism
Deca-2,4,6,8-tetraenal is a polyunsaturated fatty aldehyde with the molecular formula C₁₀H₁₂O.[1][2][3] Its structure is characterized by a ten-carbon chain containing four conjugated carbon-carbon double bonds at positions 2, 4, 6, and 8, terminating in an aldehyde functional group.[1] This extensive system of alternating double and single bonds results in delocalized π-electrons across a large portion of the molecule, which is fundamental to its distinct chemical reactivity and spectroscopic properties.[1] As a conjugated polyene, it is noted for its high degree of unsaturation, which enhances its reactivity and potential for UV absorption.[1] The molecule can exist in various stereoisomeric forms, with the specific geometry of the double bonds (E/Z configuration) influencing its physical and chemical behavior.
Caption: Core components of the deca-2,4,6,8-tetraenal molecule.
Physicochemical Properties
Deca-2,4,6,8-tetraenal is a yellow crystalline solid.[4] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O | [1][2][3][5] |
| Molecular Weight | 148.20 g/mol | [2][3][5] |
| Melting Point | 102-103°C | [5] |
| Boiling Point | 267.3°C at 760 mmHg | [5] |
| Density | 0.896 g/cm³ | [5] |
| Flash Point | 142.6°C | [5] |
| Refractive Index | 1.501 | [5] |
| LogP | 2.43 | [5] |
| Appearance | Yellow Crystalline Solid | [4] |
Spectroscopic Analysis
The conjugated polyene structure of deca-2,4,6,8-tetraenal gives rise to characteristic spectroscopic signatures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for confirming the carbon skeleton, the configuration of the double bonds, and the presence of the aldehyde group.[1] The protons on the double bonds and the aldehyde proton would appear in distinct regions of the ¹H NMR spectrum.
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Infrared (IR) and Raman Spectroscopy : These techniques are used to identify functional groups. A strong, characteristic C=O stretching vibration is expected in the IR spectrum, typically in the 1650-1700 cm⁻¹ region, with its exact position influenced by conjugation.[1] The C-H stretch of the aldehyde group would also be observable.[1]
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UV-Visible Spectroscopy : The extensive π-electron conjugation makes the molecule a strong chromophore, absorbing light in the UV-visible region.[1] This property is central to studying its electronic properties and photochemistry.[1]
Chemical Reactivity and Synthesis
The reactivity of deca-2,4,6,8-tetraenal is dominated by its aldehyde group and its extended polyene system. It is a valuable intermediate and building block in organic synthesis.[1]
Key Reactions
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Oxidation : The aldehyde group can be readily oxidized to the corresponding carboxylic acid, (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid.[1] This transformation can be achieved using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1] The polyene chain itself is susceptible to oxidative degradation, especially when exposed to light and oxygen.[1]
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Reduction : Both the aldehyde and the four C=C double bonds are susceptible to reduction.[1] Achieving selective reduction of one functional group without affecting the others presents a significant synthetic challenge.[1]
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Condensation Reactions : The molecule can participate in various condensation reactions, such as the aldol condensation, making it a versatile tool for constructing larger polyenes and other complex molecules.[1]
Caption: Oxidation pathway of deca-2,4,6,8-tetraenal to its carboxylic acid.
Synthesis
Reported synthetic methods include the acid-catalyzed condensation of smaller building blocks.[1] An aldol condensation followed by an oxidation step can also be employed to construct the tetraenal structure.[1]
Biological Significance and Applications
Deca-2,4,6,8-tetraenal is a compound of interest in studies related to lipid peroxidation and oxidative stress.[1] Its high degree of unsaturation makes it susceptible to oxidation, and it has been studied for its role in generating reactive oxygen species (ROS).[1] The formation of ROS can lead to cellular damage, making this molecule relevant in research on the mechanisms of oxidative stress and its impact on biological membranes.[1]
Caption: The role of deca-2,4,6,8-tetraenal in inducing oxidative stress.
Experimental Protocols
Detailed experimental protocols are highly specific to the desired outcome and laboratory conditions. Below is a generalized methodology for the oxidation of deca-2,4,6,8-tetraenal, based on standard organic chemistry principles.
General Protocol for Oxidation to Deca-2,4,6,8-tetraenoic Acid
This protocol outlines a representative workflow for the oxidation of the aldehyde functional group.
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Dissolution : Dissolve deca-2,4,6,8-tetraenal in a suitable organic solvent (e.g., acetone or a mixture of t-butanol and water) in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.
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Reagent Addition : Slowly add a solution of the oxidizing agent (e.g., potassium permanganate) dropwise to the stirred solution. Monitor the reaction progress by observing the color change (e.g., disappearance of the purple permanganate color).
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Reaction Monitoring : After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor the reaction's completion using an appropriate technique, such as Thin Layer Chromatography (TLC).
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Quenching : Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to neutralize the excess oxidant.
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Workup and Extraction : Acidify the mixture with an acid (e.g., HCl) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
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Purification : Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Final Product : Purify the resulting crude product using a suitable technique, such as recrystallization or column chromatography, to yield the pure deca-2,4,6,8-tetraenoic acid.
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Analysis : Characterize the final product using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its structure and purity.
Caption: A generalized experimental workflow for chemical synthesis and purification.
